3-(Pyridin-2-ylsulfanyl)propan-1-OL

Catalog No.
S3549205
CAS No.
347194-01-8
M.F
C8H11NOS
M. Wt
169.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Pyridin-2-ylsulfanyl)propan-1-OL

CAS Number

347194-01-8

Product Name

3-(Pyridin-2-ylsulfanyl)propan-1-OL

IUPAC Name

3-pyridin-2-ylsulfanylpropan-1-ol

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

InChI

InChI=1S/C8H11NOS/c10-6-3-7-11-8-4-1-2-5-9-8/h1-2,4-5,10H,3,6-7H2

InChI Key

PEGJUTOPVJLXFZ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)SCCCO

Canonical SMILES

C1=CC=NC(=C1)SCCCO

Agricultural Chemistry

Application Summary: In agricultural chemistry, this compound is investigated for its potential as a herbicide. Its structure allows for the design of derivatives that can act as protoporphyrinogen oxidase (PPO) inhibitors, which are effective in controlling weeds.

Methods of Application: Derivatives of 3-(Pyridin-2-ylsulfanyl)propan-1-OL are synthesized and their herbicidal activity is assessed post-emergence. The compounds are applied to various broadleaf and monocotyledon weeds, and their efficacy is compared to commercial herbicides.

Results and Outcomes: Some derivatives have shown superior herbicidal activities against certain weeds compared to commercial options. For example, a compound identified as 8d exhibited excellent herbicidal activities and high crop safety at a dosage range of 37.5-150 g ai/ha .

3-(Pyridin-2-ylsulfanyl)propan-1-OL is an organic compound characterized by the molecular formula C8_8H11_{11}NOS and a molecular weight of 169.24 g/mol. This compound features a pyridine ring attached to a sulfanyl group and a hydroxyl group, which contribute to its unique chemical properties. The presence of these functional groups allows for diverse reactivity and potential applications in various fields, including medicinal chemistry and materials science.

There is no documented information on the mechanism of action of 3-(Pyridin-2-ylsulfanyl)propan-1-ol in biological systems or its interaction with other compounds.

As research on this compound is limited, specific safety information is not available. However, based on the presence of the pyridine ring, it's advisable to handle it with care as some pyridine derivatives can be toxic or have other hazardous properties [].

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as 3-(Pyridin-2-ylsulfanyl)propanal. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Under specific conditions, the pyridine ring may be reduced, potentially leading to the formation of derivatives such as 3-(Piperidin-2-ylsulfanyl)propan-1-OL. Reducing agents like lithium aluminum hydride are typically employed.
  • Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups depending on the reagents used, such as alkyl halides or acyl chlorides.

The synthesis of 3-(Pyridin-2-ylsulfanyl)propan-1-OL typically involves the reaction of 2-mercaptopyridine with 3-chloropropanol under basic conditions. This reaction proceeds via nucleophilic substitution, where the sulfanyl group attacks the carbon atom bonded to chlorine in 3-chloropropanol, resulting in the formation of the desired compound. Optimizing reaction conditions such as temperature and solvent can enhance yield and purity during industrial production.

3-(Pyridin-2-ylsulfanyl)propan-1-OL has several applications across different domains:

  • Chemistry: Serves as an intermediate in synthesizing more complex molecules.
  • Biology: Investigated for its potential antimicrobial and anticancer activities.
  • Medicine: Explored for therapeutic applications due to its unique chemical structure.
  • Industry: Used in developing new materials and chemical processes.

Similar Compounds

Several compounds share structural similarities with 3-(Pyridin-2-ylsulfanyl)propan-1-OL:

Compound NameStructural FeaturesUniqueness
3-(Pyridin-2-yl)propan-1-olLacks the sulfanyl groupMay exhibit different reactivity
3-(Pyridin-2-ylthio)propan-1-olContains a thioether linkageDifferences in reactivity due to linkage type
2-(Pyridin-2-ylthio)ethanolShorter carbon chainDifferent biological activity profile
4-Methylthio-pyridineContains a methylthio groupVariations in reactivity due to methyl group

Uniqueness

3-(Pyridin-2-ylsulfanyl)propan-1-OL is unique due to its combination of both sulfanyl and hydroxyl groups. This structural configuration imparts distinct chemical properties that facilitate various reactions not possible with simpler analogs. Its dual functionality makes it a versatile compound for research and industrial applications .

XLogP3

1.4

Dates

Last modified: 04-15-2024

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